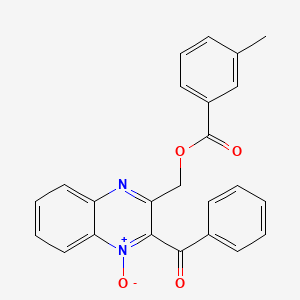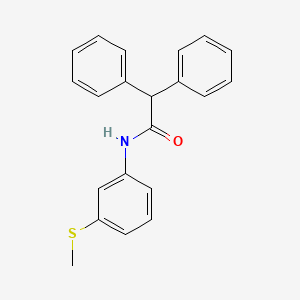
2,2-diphenyl-1-(piperidin-1-yl)ethan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2-diphenyl-1-(piperidin-1-yl)ethan-1-one, also known as DPPE, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. DPPE is a ketone compound that is synthesized by the reaction of piperidine and benzophenone.
Mecanismo De Acción
The mechanism of action of 2,2-diphenyl-1-(piperidin-1-yl)ethan-1-one is not fully understood. However, it has been suggested that 2,2-diphenyl-1-(piperidin-1-yl)ethan-1-one may act as an inhibitor of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition may lead to an increase in the levels of acetylcholine in the brain, which can improve cognitive function and memory.
Biochemical and Physiological Effects
2,2-diphenyl-1-(piperidin-1-yl)ethan-1-one has been found to have several biochemical and physiological effects. In animal studies, 2,2-diphenyl-1-(piperidin-1-yl)ethan-1-one has been shown to improve cognitive function and memory. It has also been found to have anti-inflammatory and anti-cancer properties. However, further research is needed to fully understand the effects of 2,2-diphenyl-1-(piperidin-1-yl)ethan-1-one on the body.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2,2-diphenyl-1-(piperidin-1-yl)ethan-1-one in lab experiments is its potential to improve cognitive function and memory. It may also have anti-inflammatory and anti-cancer properties, making it a potential candidate for the development of new drugs. However, one limitation of using 2,2-diphenyl-1-(piperidin-1-yl)ethan-1-one in lab experiments is that its mechanism of action is not fully understood. Further research is needed to fully understand the effects of 2,2-diphenyl-1-(piperidin-1-yl)ethan-1-one on the body.
Direcciones Futuras
There are several future directions for the study of 2,2-diphenyl-1-(piperidin-1-yl)ethan-1-one. One area of research is the development of new drugs for the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. 2,2-diphenyl-1-(piperidin-1-yl)ethan-1-one may also have potential applications in the development of anti-inflammatory and anti-cancer drugs. Further research is needed to fully understand the effects of 2,2-diphenyl-1-(piperidin-1-yl)ethan-1-one on the body and its potential applications in various fields of scientific research.
Conclusion
In conclusion, 2,2-diphenyl-1-(piperidin-1-yl)ethan-1-one is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. It is synthesized by the reaction of piperidine and benzophenone and has been found to have potential applications in the treatment of neurological disorders, as well as anti-inflammatory and anti-cancer properties. Further research is needed to fully understand the effects of 2,2-diphenyl-1-(piperidin-1-yl)ethan-1-one on the body and its potential applications in various fields of scientific research.
Métodos De Síntesis
2,2-diphenyl-1-(piperidin-1-yl)ethan-1-one is synthesized by the reaction of piperidine and benzophenone in the presence of a reducing agent such as lithium aluminum hydride. The reaction results in the formation of 2,2-diphenyl-1-(piperidin-1-yl)ethan-1-one as a white crystalline solid with a melting point of 107-109°C.
Aplicaciones Científicas De Investigación
2,2-diphenyl-1-(piperidin-1-yl)ethan-1-one has been found to have potential applications in various fields of scientific research. It has been studied for its role in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. 2,2-diphenyl-1-(piperidin-1-yl)ethan-1-one has also been found to have anti-inflammatory and anti-cancer properties, making it a potential candidate for the development of new drugs.
Propiedades
IUPAC Name |
N-(3-methylsulfanylphenyl)-2,2-diphenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19NOS/c1-24-19-14-8-13-18(15-19)22-21(23)20(16-9-4-2-5-10-16)17-11-6-3-7-12-17/h2-15,20H,1H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFOPOQDMDPBQSU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC(=C1)NC(=O)C(C2=CC=CC=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-methylsulfanylphenyl)-2,2-diphenylacetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[N-(2-phenylethyl)benzenesulfonamido]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B7720073.png)
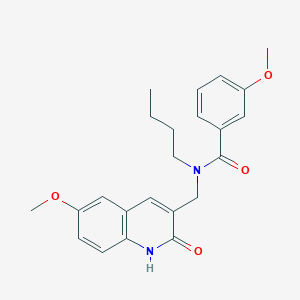
![N-(1-isobutyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3,4-dimethoxybenzamide](/img/structure/B7720113.png)
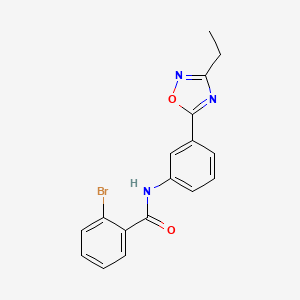
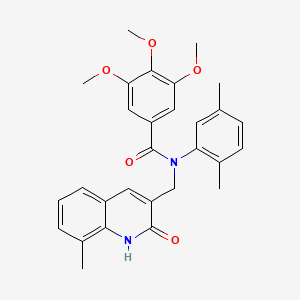
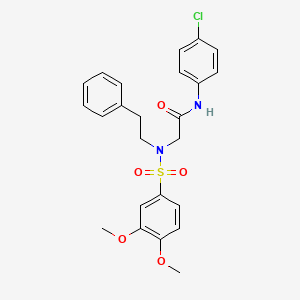
![3-chloro-N-{5-[(3-chloro-4-fluorophenyl)sulfamoyl]-2-methoxyphenyl}benzamide](/img/structure/B7720128.png)

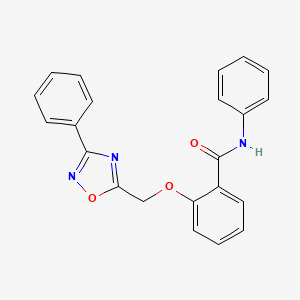
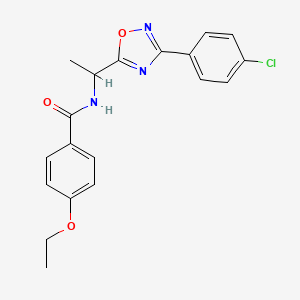


![3-(2,5-dimethoxyphenyl)-5-oxo-N-[4-(trifluoromethyl)phenyl]-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7720175.png)
